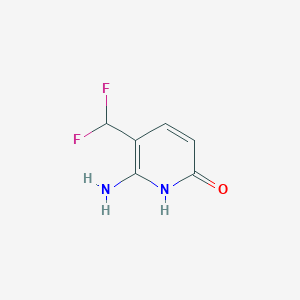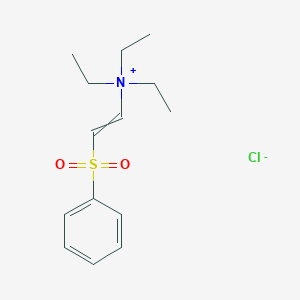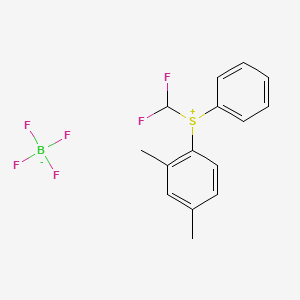
(4-Ethenylphenyl)(triethyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethenylphenyl)(triethyl)germane is an organogermanium compound that features a germanium atom bonded to a 4-ethenylphenyl group and three ethyl groups. Organogermanium compounds are known for their versatility in organic synthesis, medicinal chemistry, and material sciences due to their unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with 4-ethenylphenyl magnesium bromide in an anhydrous environment. The reaction is carried out under inert conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(4-Ethenylphenyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Ethyl-substituted germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学研究应用
(4-Ethenylphenyl)(triethyl)germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
作用机制
The mechanism of action of (4-Ethenylphenyl)(triethyl)germane involves its interaction with various molecular targets and pathways. The ethenyl group can participate in π-π interactions with aromatic systems, while the germanium atom can form stable complexes with various biomolecules. These interactions can modulate biological activities and chemical reactivity .
相似化合物的比较
Similar Compounds
(4-Ethenylphenyl)trimethylgermane: Similar structure but with methyl groups instead of ethyl groups.
(4-Ethenylphenyl)triphenylgermane: Contains phenyl groups instead of ethyl groups.
(4-Ethenylphenyl)triisopropylgermane: Features isopropyl groups instead of ethyl groups.
Uniqueness
(4-Ethenylphenyl)(triethyl)germane is unique due to its specific combination of the ethenylphenyl group and triethylgermane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, including organic synthesis and medicinal chemistry .
属性
CAS 编号 |
1015-15-2 |
|---|---|
分子式 |
C14H22Ge |
分子量 |
262.95 g/mol |
IUPAC 名称 |
(4-ethenylphenyl)-triethylgermane |
InChI |
InChI=1S/C14H22Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChI 键 |
AGSIRUGZQUGVOB-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)

![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)

![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
